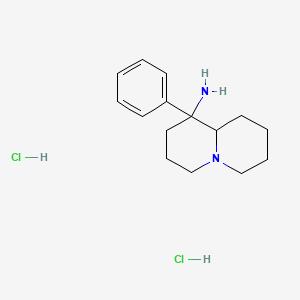

1-Phenyloctahydro-1H-quinolizin-1-amine dihydrochloride

Description

1-Phenyloctahydro-1H-quinolizin-1-amine dihydrochloride is a bicyclic amine derivative featuring a quinolizine core substituted with a phenyl group at the 1-position. The dihydrochloride salt form enhances its solubility in aqueous media, a critical factor for pharmaceutical applications. Dihydrochloride salts, as opposed to monohydrochlorides, incorporate two molecules of hydrochloric acid per base molecule, improving stability and dissolution properties in acidic environments . This compound’s structural complexity and salt form make it relevant for drug development, particularly in targeting central nervous system (CNS) receptors or ion channels due to its lipophilic aromatic moiety and polar salt functionality.

Properties

Molecular Formula |

C15H24Cl2N2 |

|---|---|

Molecular Weight |

303.3 g/mol |

IUPAC Name |

1-phenyl-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-amine;dihydrochloride |

InChI |

InChI=1S/C15H22N2.2ClH/c16-15(13-7-2-1-3-8-13)10-6-12-17-11-5-4-9-14(15)17;;/h1-3,7-8,14H,4-6,9-12,16H2;2*1H |

InChI Key |

JJJVLYZXWYYWGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN2CCCC(C2C1)(C3=CC=CC=C3)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyloctahydro-1H-quinolizin-1-amine dihydrochloride typically involves the reaction of octahydro-1H-quinolizin-1-amine with phenyl groups under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the compound’s integrity and consistency .

Chemical Reactions Analysis

Types of Reactions

1-Phenyloctahydro-1H-quinolizin-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-Phenyloctahydro-1H-quinolizin-1-amine dihydrochloride is utilized in various scientific research fields, including:

Chemistry: Used as a reagent in organic synthesis and chemical reactions.

Biology: Employed in studies involving biological pathways and molecular interactions.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 1-Phenyloctahydro-1H-quinolizin-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinolizine Moieties

N-(Octahydro-2H-quinolizin-1-ylmethyl)-1-propanamine dihydrochloride

- Core Structure: Shares the octahydroquinolizine backbone but substitutes the phenyl group with a propylamine chain.

- Salt Form : Also a dihydrochloride, suggesting comparable solubility and stability profiles to the target compound.

Butyl(octahydro-1H-quinolizin-1-ylmethyl)amine Dihydrochloride

- Core Structure: Retains the quinolizine ring but replaces the phenyl group with a butyl chain.

- Impact of Substituent : The aliphatic butyl group increases lipophilicity, which may enhance membrane permeability but reduce water solubility compared to the phenyl analogue.

- Pharmacological Implications : Structural differences could alter receptor binding affinity or metabolic stability .

Aromatic Amine Derivatives with Hydrochloride/Dihydrochloride Salts

Cyclohexanamine, 1-phenyl-, hydrochloride (1:1)

- Core Structure: Features a phenylcyclohexylamine scaffold instead of a quinolizine ring.

- Salt Form: Monohydrochloride (one HCl molecule), resulting in lower aqueous solubility than dihydrochloride forms.

- Applications : Used in organic synthesis and as a chiral building block, highlighting the role of stereochemistry in pharmacological activity .

1H-Indol-3-amine, 1-(phenylmethyl)-, hydrochloride (1:1)

- Core Structure: Combines an indole ring with a benzyl group, differing significantly from the bicyclic quinolizine system.

- Bioactivity: Indole derivatives often exhibit serotonin receptor modulation, suggesting divergent therapeutic targets compared to quinolizines .

Pharmaceutical Dihydrochloride Salts

Berotralstat Dihydrochloride

- Core Structure : A pyrazole-carboxamide derivative with a dihydrochloride salt.

- Solubility : Highly soluble in water at pH ≤ 4, similar to the target compound’s pH-dependent solubility.

- Therapeutic Use : Plasma kallikrein inhibitor for hereditary angioedema, demonstrating the dihydrochloride form’s utility in optimizing drug delivery .

Capmatinib Dihydrochloride

Data Tables: Key Comparative Properties

Table 1. Structural and Physicochemical Comparison

| Compound Name | Core Structure | Salt Form | Molecular Weight | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|

| 1-Phenyloctahydro-1H-quinolizin-1-amine | Quinolizine + phenyl | Dihydrochloride | ~350 (estimated) | High at pH ≤ 4 | CNS drug candidates |

| N-(Octahydro-2H-quinolizin-1-ylmethyl)-1-propanamine | Quinolizine + propyl | Dihydrochloride | ~300 (estimated) | Moderate | Peripheral targets |

| Cyclohexanamine, 1-phenyl- | Cyclohexane + phenyl | Monohydrochloride | 216.7 | Limited at neutral pH | Chiral synthesis |

| Berotralstat | Pyrazole-carboxamide | Dihydrochloride | 635.49 | Soluble at pH ≤ 4 | Hereditary angioedema |

Table 2. Pharmacokinetic Considerations

| Compound Name | Lipophilicity (LogP) | Bioavailability | Metabolic Stability |

|---|---|---|---|

| 1-Phenyloctahydro-1H-quinolizin-1-amine | Moderate (aromatic) | High (CNS) | Moderate |

| Butyl(octahydroquinolizinyl)amine | High (aliphatic) | Moderate | High |

| Capmatinib | Low (polar groups) | High | Controlled polymorphism |

Research Findings and Implications

- Salt Form Advantages: Dihydrochloride salts generally outperform monohydrochlorides in solubility, critical for oral or injectable formulations .

- Structural Flexibility: Substituting the quinolizine phenyl group with aliphatic chains (e.g., butyl or propyl) alters lipophilicity and target engagement, enabling tailored drug design .

- Safety Profiles : Compounds like benzidine dihydrochloride (restricted due to toxicity) underscore the need for rigorous safety evaluations in dihydrochloride-based pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.